
rac Guaifenesin-d5 Cyclic Carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac Guaifenesin-d5 Cyclic Carbonate: is a deuterated form of rac Guaifenesin Cyclic Carbonate, which is a derivative of guaifenesin. Guaifenesin is commonly used as an expectorant in over-the-counter medications to relieve chest congestion. The deuterated form, this compound, is primarily used in scientific research for various applications, including proteomics and biochemical studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rac Guaifenesin-d5 Cyclic Carbonate typically involves the reaction of guaifenesin with carbonic acid derivatives. The process includes the formation of a cyclic carbonate structure through a series of chemical reactions. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistent quality and yield. The compound is then purified using techniques such as crystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: rac Guaifenesin-d5 Cyclic Carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the cyclic carbonate structure.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or other reduced forms of the compound .
Applications De Recherche Scientifique
rac Guaifenesin-d5 Cyclic Carbonate has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study reaction mechanisms and kinetics.
Biology: Employed in biochemical assays to investigate enzyme activities and metabolic pathways.
Medicine: Utilized in pharmacological studies to understand the metabolism and pharmacokinetics of guaifenesin derivatives.
Industry: Applied in the development of new pharmaceuticals and chemical products.
Mécanisme D'action
The mechanism of action of rac Guaifenesin-d5 Cyclic Carbonate is similar to that of guaifenesin. It is believed to increase mucus secretion in the respiratory tract, thereby facilitating the clearance of mucus. The compound may also act as an NMDA receptor antagonist, contributing to its potential anticonvulsant and muscle relaxant effects .
Comparaison Avec Des Composés Similaires
rac Guaifenesin Cyclic Carbonate: The non-deuterated form of the compound.
Guaifenesin: The parent compound used as an expectorant.
Methocarbamol: A muscle relaxant with a similar chemical structure
Uniqueness: rac Guaifenesin-d5 Cyclic Carbonate is unique due to its deuterated nature, which makes it particularly useful in research applications. The presence of deuterium atoms allows for more precise tracking and analysis in biochemical and pharmacological studies .
Propriétés
Numéro CAS |
1329809-21-3 |
|---|---|
Formule moléculaire |
C11H12O5 |
Poids moléculaire |
229.243 |
Nom IUPAC |
4,4,5-trideuterio-5-[dideuterio-(2-methoxyphenoxy)methyl]-1,3-dioxolan-2-one |
InChI |
InChI=1S/C11H12O5/c1-13-9-4-2-3-5-10(9)14-6-8-7-15-11(12)16-8/h2-5,8H,6-7H2,1H3/i6D2,7D2,8D |
Clé InChI |
YZXWOTFONXXTKG-RORPNYJOSA-N |
SMILES |
COC1=CC=CC=C1OCC2COC(=O)O2 |
Synonymes |
Carbonic Acid Cyclic [(o-Methoxyphenoxy)methyl]ethylene Ester-d5; 4-[(2-Methoxyphenoxy)methyl]-1,3-dioxolan-2-one-d5 3-(o-Methoxyphenoxy)-1,2-propanediol-d5 Cyclic Carbonate; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


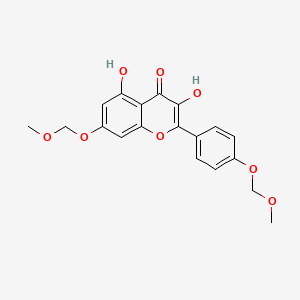
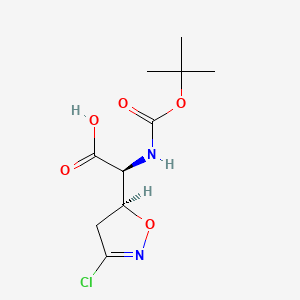
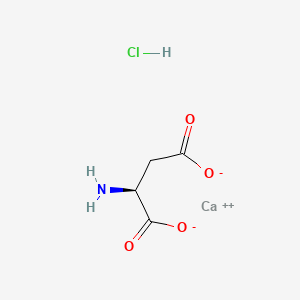
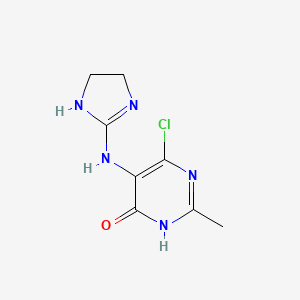
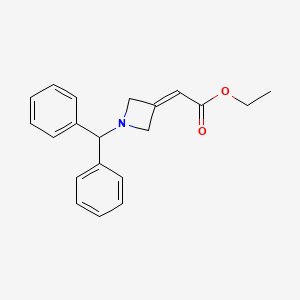
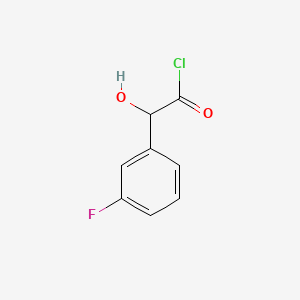
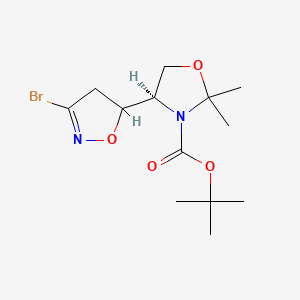
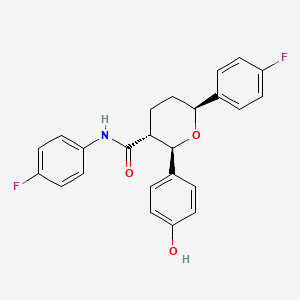
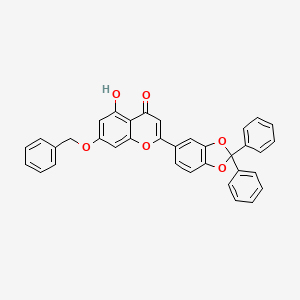
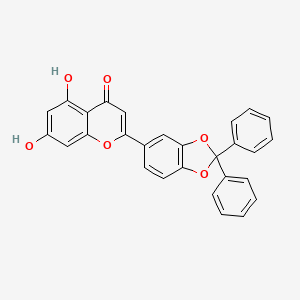
![1H-[1,2,4]Triazolo[3,4-b][1,3,5]triazepine](/img/structure/B589584.png)
